molecular formula C20H14O2 B14859016 7,10-Diacetylfluoranthene

7,10-Diacetylfluoranthene

Cat. No.: B14859016
M. Wt: 286.3 g/mol
InChI Key: FDDSPBHPJCCIHT-UHFFFAOYSA-N
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Description

7,10-Diacetylfluoranthene is an organic compound belonging to the fluoranthene family It is characterized by the presence of two acetyl groups attached to the 7th and 10th positions of the fluoranthene core

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,10-Diacetylfluoranthene can be synthesized through a series of chemical reactions. One common method involves the Friedel-Crafts acylation of fluoranthene. This reaction typically uses acetyl chloride as the acylating agent and aluminum chloride as the catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratios of the reactants .

Chemical Reactions Analysis

Types of Reactions: 7,10-Diacetylfluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoranthenequinones, while reduction can produce fluoranthenols .

Scientific Research Applications

7,10-Diacetylfluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,10-Diacetylfluoranthene exerts its effects involves interactions with various molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The fluoranthene core can intercalate into DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

  • 3,9-Diacetylfluoranthene
  • 8-Acetylfluoranthene
  • 3-Benzoylfluoranthene

Comparison: 7,10-Diacetylfluoranthene is unique due to the specific positioning of its acetyl groups, which influences its chemical reactivity and physical properties. Compared to 3,9-Diacetylfluoranthene, it exhibits different regioselectivity in reactions, leading to distinct products and applications .

Properties

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

1-(10-acetylfluoranthen-7-yl)ethanone

InChI

InChI=1S/C20H14O2/c1-11(21)14-9-10-15(12(2)22)20-17-8-4-6-13-5-3-7-16(18(13)17)19(14)20/h3-10H,1-2H3

InChI Key

FDDSPBHPJCCIHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=C(C=C1)C(=O)C

Origin of Product

United States

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